N,N-Dimethyl-2-(3-methylbutyl)aniline
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Overview
Description
N,N-Dimethyl-2-(3-methylbutyl)aniline: is an organic compound that belongs to the class of aniline derivatives. It features a dimethylamino group attached to a phenyl group, with an additional 3-methylbutyl substituent on the phenyl ring. This compound is typically used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Use of Dimethyl Ether: Another method uses dimethyl ether as the methylating agent under similar conditions.
Industrial Production Methods: Industrial production typically involves large-scale alkylation processes using aniline and methanol or dimethyl ether, with acid catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(3-methylbutyl)aniline can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Employed in the production of polymers and resins .
Biology:
- Studied for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine:
- Investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry:
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(3-methylbutyl)aniline exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved often include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler derivative without the 3-methylbutyl substituent.
N,N-Diethylaniline: Features ethyl groups instead of methyl groups.
N,N-Dimethyl-2-methylaniline: Contains a methyl group on the phenyl ring instead of a 3-methylbutyl group.
Uniqueness: N,N-Dimethyl-2-(3-methylbutyl)aniline is unique due to the presence of the 3-methylbutyl substituent, which imparts distinct steric and electronic properties. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
CAS No. |
88004-51-7 |
---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-methylbutyl)aniline |
InChI |
InChI=1S/C13H21N/c1-11(2)9-10-12-7-5-6-8-13(12)14(3)4/h5-8,11H,9-10H2,1-4H3 |
InChI Key |
JGPFOFMKAGCLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1N(C)C |
Origin of Product |
United States |
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